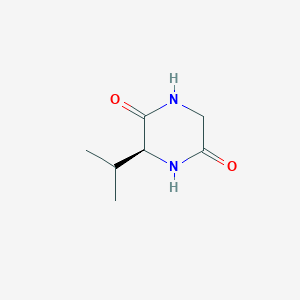

(S)-3-Isopropyl-2,5-piperazinedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.13 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353139 | |

| Record name | (S)-3-Isopropyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16944-60-8 | |

| Record name | (S)-3-Isopropyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Isopropyl-2,5-piperazinedione

Introduction

(S)-3-Isopropyl-2,5-piperazinedione, also known by its cyclic dipeptide nomenclature, cyclo(L-Val-Gly), is a member of the 2,5-diketopiperazine (DKP) class of molecules. DKPs are the smallest and most common class of cyclic peptides found in nature and are characterized by a stable six-membered ring.[1] This particular DKP is formed from the condensation of L-valine and glycine. Its rigid conformational structure and chiral nature make it a valuable building block, or scaffold, in medicinal chemistry and drug development.[2] Furthermore, emerging research has highlighted its role in complex biological communication systems, such as bacterial quorum sensing.[3]

This technical guide provides a comprehensive overview of the fundamental properties of this compound, intended for researchers, scientists, and drug development professionals. It will cover its physicochemical properties, a detailed synthesis and purification protocol, methods for its analytical characterization, and a discussion of its biological significance and applications.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[4] Its core structure consists of a piperazine-2,5-dione ring with an isopropyl substituent at the chiral center, originating from the L-valine residue. This chirality is a key feature, influencing its biological activity and interactions with other molecules.[5]

| Property | Value | Source |

| IUPAC Name | (3S)-3-propan-2-ylpiperazine-2,5-dione | [6][7] |

| Synonyms | cyclo(L-Val-Gly), c(Val-Gly), (S)-3-Isopropylpiperazine-2,5-dione | [4] |

| CAS Number | 16944-60-8 | [6][8] |

| Molecular Formula | C₇H₁₂N₂O₂ | [6][8] |

| Molecular Weight | 156.18 g/mol | [6][8] |

| Melting Point | 256-262 °C | [4][8] |

| Appearance | White to off-white solid | [4] |

| Optical Activity | [α]²⁰/D +29±2°, c = 1 in H₂O | [4][8] |

| pKa (Predicted) | 13.12 ± 0.40 | [4] |

| Boiling Point (Predicted) | 445.7 ± 38.0 °C | [4] |

| Density (Predicted) | 1.087 ± 0.06 g/cm³ | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the cyclization of a linear dipeptide precursor, L-Valyl-Glycine. Solid-Phase Peptide Synthesis (SPPS) offers an efficient and robust methodology for the preparation of the linear precursor, followed by a base-induced cyclative cleavage to yield the desired diketopiperazine. This approach is advantageous as it often simplifies purification, with only the cyclized product being released from the solid support.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is adapted from established Fmoc-SPPS procedures for cyclic dipeptides.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-L-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Resin Swelling:

-

Place Fmoc-Gly-Wang resin in a solid-phase synthesis vessel.

-

Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection of Glycine:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture at room temperature for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of L-Valine:

-

In a separate vessel, dissolve Fmoc-L-Val-OH (3 equivalents relative to resin loading) and an activator like Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated Fmoc-L-Val-OH solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction completion using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

-

Once complete, drain the reaction solution and wash the resin as in step 2.

-

-

Fmoc Deprotection of L-Valine:

-

Repeat the deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal valine.

-

-

Cyclative Cleavage:

-

Wash the deprotected dipeptide-resin with DCM.

-

Treat the resin with a 1% solution of TFA in DCM for 2 hours. This mild acidic condition cleaves the ester linkage to the Wang resin, and the resulting free carboxylate of the glycine residue attacks the protonated N-terminal amine of the valine, leading to cyclization and release from the resin.

-

Alternatively, a base-catalyzed cyclization can be performed by treating the resin with a mild base like 5% diisopropylethylamine (DIPEA) in DMF.

-

-

Purification:

-

Filter the resin and collect the filtrate containing the crude cyclo(L-Val-Gly).

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by flash chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of cyclo(L-Val-Gly).

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

While a comprehensive public database of spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.

| Technique | Expected Features |

| ¹H NMR | - Isopropyl group: A doublet for the two methyl groups (CH₃) and a multiplet for the methine proton (CH).- Valine α-proton: A doublet of doublets or multiplet for the Cα-H.- Glycine methylene protons: Two distinct signals (doublets of doublets, forming an AB quartet) for the non-equivalent Cα-H₂ protons.- Amide protons: Two distinct broad singlets or doublets for the two N-H protons. |

| ¹³C NMR | - Carbonyl carbons (C=O): Two signals in the range of 165-175 ppm.- Valine α-carbon: A signal around 55-65 ppm.- Glycine α-carbon: A signal around 40-50 ppm.- Isopropyl carbons: Signals for the methine and two methyl carbons in the aliphatic region. |

| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z 157.0977.- [M+Na]⁺: Expected at m/z 179.0796.- Fragmentation: Loss of the isopropyl group is a likely fragmentation pathway. |

Analytical Method: Reversed-Phase HPLC

A robust method for assessing the purity of this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). The following method is adapted from established protocols for similar cyclic dipeptides.[9]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of cyclo(L-Val-Gly).

Biological Significance and Applications

This compound, as part of the broader DKP family, is of significant interest due to its diverse biological activities. These activities are largely attributed to the rigid conformational structure of the diketopiperazine ring, which can mimic peptide beta-turns and facilitate interactions with biological targets.

Quorum Sensing

One of the most fascinating roles of cyclic dipeptides is their involvement in quorum sensing (QS), a cell-to-cell communication mechanism in bacteria.[10] QS allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation, virulence factor production, and antibiotic resistance.[3][11] Cyclic dipeptides, including those with proline and valine, have been identified as QS signaling molecules in various bacterial species.[3][6] For instance, Pseudomonas aeruginosa is known to produce cyclo(L-Pro-L-Val) as part of its QS system to promote plant growth.[3] These molecules can act as autoinducers or inhibitors, making them attractive targets for developing anti-virulence therapies that disrupt bacterial communication without exerting selective pressure for resistance.[3][10]

Signaling Pathway Diagram: Quorum Sensing

Caption: Simplified model of cyclo(L-Val-Gly) in bacterial quorum sensing.

Other Potential Applications

-

Pharmaceutical Scaffolding: Due to its rigid structure and chiral centers, this compound is an excellent starting point for the synthesis of more complex molecules in drug discovery programs.[2] It can be chemically modified to create libraries of compounds for screening against various therapeutic targets, particularly in the development of treatments for neurological disorders.[2]

-

Antimicrobial Activity: Various cyclic dipeptides have demonstrated direct antimicrobial effects.[1][12] While specific data for cyclo(L-Val-Gly) is less common, the DKP scaffold is a known pharmacophore for antibacterial and antifungal activity.[1]

-

Enzyme Inhibition: The constrained cyclic structure can effectively mimic peptide loops, making DKPs potential inhibitors of enzymes, such as proteases.[13]

Reactivity, Stability, and Handling

Chemical Stability

The diketopiperazine ring is generally stable due to the resonance stabilization of the two amide bonds. It is more resistant to proteolytic degradation compared to its linear dipeptide counterpart. However, it can be hydrolyzed under strong acidic or basic conditions at elevated temperatures, which would cleave the amide bonds to open the ring.

Safe Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.[8] It is classified as a non-combustible solid.[8]

-

Hazard Statements: May be harmful if swallowed and may cause skin and respiratory irritation.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent moisture absorption.[4]

Conclusion

This compound is a chemically stable, chiral molecule with significant potential in both chemical synthesis and biological research. Its role as a versatile building block in medicinal chemistry is well-established, and its involvement in bacterial quorum sensing opens new avenues for the development of novel anti-infective strategies. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and characterize this valuable compound for further investigation and application.

References

- PubChem. Compound Summary for CID 736942, this compound. National Center for Biotechnology Information.

- Slater, G. P., & Hogge, L. R. (1979). The mass spectra of trifluoroacetyl-2,5-diketopiperazines. I. cyclo-(-Gly-X), cyclo-(-Ala-X), and cyclo-(-Ala-Ala). Canadian Journal of Chemistry, 57(15), 2037-2051.

- Li, W., et al. (2022). Quorum-Sensing Inhibition by Gram-Positive Bacteria. International Journal of Molecular Sciences, 23(21), 13459.

- BIALONSKA, D., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. RSC Advances, 13(26), 17763-17772.

- Gao, X., et al. (2021). Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. Marine Drugs, 19(11), 609.

- Prasad, C. (2020). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 25(21), 5015.

- Promgool, T., et al. (2014). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Journal of Basic Microbiology, 54(9), 959-964.

Sources

- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H12N2O2 | CID 736942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]

(S)-3-Isopropyl-2,5-piperazinedione: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

(S)-3-Isopropyl-2,5-piperazinedione, a chiral cyclic dipeptide, has emerged as a cornerstone in modern asymmetric synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and multifaceted applications as a chiral building block. We delve into the mechanistic underpinnings of its utility in the enantioselective synthesis of non-canonical amino acids and complex bioactive molecules. Detailed, field-proven protocols for its application in asymmetric alkylation are provided, alongside a critical analysis of its role in accelerating drug discovery programs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced practical insights.

Introduction: The Strategic Value of Chiral Piperazinediones in Synthesis

The demand for enantiomerically pure compounds is a defining feature of modern pharmaceutical development. The stereochemistry of a drug molecule is critical, often dictating its pharmacological activity, efficacy, and safety profile. Chiral building blocks, possessing one or more stereocenters, are invaluable tools for the efficient and stereocontrolled synthesis of these complex molecular architectures.

Among the diverse array of chiral synthons, piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a privileged scaffold.[1] These cyclic dipeptides are not only prevalent in a wide range of biologically active natural products but also serve as conformationally constrained peptide mimics.[2] Their rigid framework allows for the precise spatial orientation of substituents, making them ideal templates for asymmetric synthesis.

This compound, derived from the natural amino acids L-valine and glycine, stands out as a particularly versatile and cost-effective chiral auxiliary.[3] Its isopropyl group provides a potent steric directing effect, enabling high levels of diastereoselectivity in a variety of chemical transformations. This guide will illuminate the practical applications and theoretical considerations that underscore the strategic importance of this compound in contemporary organic synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₂ | [4] |

| Molecular Weight | 156.18 g/mol | [4] |

| Melting Point | 256-262 °C | [5] |

| Appearance | White to off-white solid | [5] |

| Optical Activity | [α]20/D +29±2°, c = 1% in H₂O | |

| pKa | 13.12±0.40 (Predicted) | [5] |

Caption: Key physicochemical properties of this compound.

The high melting point and crystalline nature of this compound are indicative of strong intermolecular hydrogen bonding, a characteristic feature of diketopiperazines. Its solubility in water and polar organic solvents facilitates its use in a variety of reaction conditions.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the cyclization of a linear dipeptide precursor, typically derived from L-valine and glycine. This approach is both scalable and cost-effective, leveraging readily available starting materials.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-protected L-Valyl-Glycine Methyl Ester

-

To a solution of N-Boc-L-Valine (1.0 eq) in dichloromethane (DCM), add glycine methyl ester hydrochloride (1.0 eq) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide.

-

Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

Step 2: Cyclization to this compound

-

Dissolve the deprotected L-Valyl-Glycine methyl ester in a high-boiling point solvent such as toluene or xylene.

-

Heat the solution to reflux for 12-24 hours. The cyclization can be catalyzed by the addition of a weak acid, such as acetic acid.

-

As the reaction proceeds, the product will often precipitate from the solution upon cooling.

-

Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane or ether) to remove any remaining impurities.

-

The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

The use of a carbodiimide coupling reagent in Step 1 is a standard and efficient method for peptide bond formation.

-

The aqueous workup in Step 1 is crucial for removing excess reagents and byproducts.

-

The choice of a high-boiling point solvent in Step 2 is necessary to provide the thermal energy required to drive the intramolecular cyclization and elimination of methanol.

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral auxiliary for the asymmetric synthesis of α-amino acids.[6] The general strategy involves the formation of a bislactim ether, followed by stereoselective alkylation and subsequent hydrolysis to yield the desired non-canonical amino acid.

The Schöllkopf Method: A Paradigm of Asymmetric Induction

The seminal work by Professor Ulrich Schöllkopf established this compound as a powerful tool for the enantioselective synthesis of α-amino acids.[6] The core of this methodology is the diastereoselective alkylation of a metalated bislactim ether derivative.

Caption: The Schöllkopf method for asymmetric amino acid synthesis.

Mechanistic Insight: The high diastereoselectivity observed in the alkylation step is a direct consequence of the steric hindrance imposed by the isopropyl group. The incoming electrophile (R-X) preferentially attacks the enolate from the face opposite to the bulky isopropyl group, leading to the formation of a single diastereomer.

Protocol for Asymmetric Alkylation

Step 1: Formation of the Bislactim Ether

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add trimethyloxonium tetrafluoroborate (Meerwein's salt) (2.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the reaction mixture for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated solution of NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude bislactim ether, which is often used in the next step without further purification.

Step 2: Diastereoselective Alkylation

-

Dissolve the bislactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise to form the lithium enolate.

-

Stir the solution at -78 °C for 30 minutes.

-

Add the desired electrophile (e.g., an alkyl halide) (1.1 eq) and continue stirring at -78 °C for 2-4 hours.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the alkylated bislactim ether.

Step 3: Hydrolysis and Product Isolation

-

Dissolve the crude alkylated bislactim ether in dilute hydrochloric acid (e.g., 0.1 M HCl).

-

Stir the mixture at room temperature for 12-24 hours to effect hydrolysis.

-

The aqueous layer, containing the desired amino acid ester hydrochloride and the valine methyl ester hydrochloride from the auxiliary, can be separated.

-

The amino acid ester can be isolated and purified using techniques such as ion-exchange chromatography.

Self-Validating System: The success of this protocol is validated at each stage. The formation of the bislactim ether can be confirmed by ¹H NMR spectroscopy (disappearance of N-H protons and appearance of O-methyl signals). The diastereoselectivity of the alkylation can be assessed by ¹H NMR or chiral HPLC analysis of the alkylated intermediate. Finally, the enantiomeric purity of the final amino acid product, determined by chiral chromatography, serves as the ultimate validation of the entire process.

Role in Drug Discovery and Development

The ability to efficiently synthesize a diverse range of non-canonical amino acids is of paramount importance in modern drug discovery.[7] These unique building blocks are incorporated into peptides and small molecules to enhance their metabolic stability, improve their binding affinity to biological targets, and modulate their pharmacokinetic properties.[8]

This compound serves as a key intermediate and chiral template in the synthesis of numerous pharmaceutical agents.[9] Its applications extend to the development of drugs targeting a variety of therapeutic areas, including neurological disorders and metabolic diseases.[9][10] Furthermore, piperazinedione derivatives have shown promise as enzyme inhibitors, highlighting their potential as pharmacophores in their own right.[11][12]

The structural rigidity and stereochemical purity imparted by this building block are crucial for establishing clear structure-activity relationships (SAR) during lead optimization. By providing a reliable and scalable route to enantiomerically pure compounds, this compound significantly accelerates the drug development pipeline.

Conclusion

This compound is a powerful and versatile chiral building block with a proven track record in asymmetric synthesis. Its accessibility, coupled with the high levels of stereocontrol it offers, makes it an indispensable tool for chemists in both academic and industrial settings. The methodologies detailed in this guide provide a robust framework for its application in the synthesis of complex, enantiomerically pure molecules. As the demand for sophisticated chiral pharmaceuticals continues to grow, the strategic importance of this compound in drug discovery and development is set to expand even further.

References

- PubChem. This compound.

- Cheméo. Chemical Properties of 2,5-Piperazinedione, 3-benzyl-6-isopropyl- (CAS 14474-71-6).

- Arcelli, A., Balducci, D., Porzi, G., & Sandri, M. (2010). Chiral piperazine-2,5-dione derivatives as effective alpha-glucosidase inhibitors. Part 4. Chemistry & Biodiversity, 7(1), 225-228.

- O'Donnell, M. J. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC advances, 10(34), 20044-20063.

- Zhang, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5695-5700.

- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.

- Hruby, V. J. (1995). Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies.

- Stenutz. This compound.

- O'Donnell, M. J. (Ed.). (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Tetrahedron.

- De Figueiredo, R. M., & Christmann, M. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 12(35), 6789-6792.

- Theodorou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5966.

- Stoltz, B. M., & Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Khaled, M. A., Venkatachalam, C. M., Sugano, H., & Urry, D. W. (1981). Conformation characterization of cyclopentapeptide, L.Val-L.Pro-Gly-L.Val-Gly: a repeating analogue of elastin. International journal of peptide and protein research, 17(1), 23-33.

- Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(5), 1571-1574.

- Wang, Z., et al. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1).

- Sato, K., & Nagai, U. (1985). Cyclic peptides. XIX. Synthesis, conformation, and biological activity of cyclo(-Pro-Val-Pro-Val-) with L-L-L-L and L-D-L-D sequences. International journal of peptide and protein research, 25(5), 475-480.

- Ye, K. Y., & Lectka, T. (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 49(21), 2199-2201.

- Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of organic chemistry, 72(12), 4431-4439.

- Faltracco, M., Cotogno, S., Vande Velde, C. M. L., & Ruijter, E. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. Organic Letters, 21(18), 7439-7443.

- Asymmetric synthesis of 2-substituted piperidin-3-ols.

- Subirós-Funosas, R., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(11), 3321.

- Process for the production of 3,6-bis-(2-methylmercaptoethyl)-2,5-piperazinedione. (1976). Google Patents.

- Davies, H. M., & Lian, Y. (2015). Asymmetric C–H Functionalization of N-Boc-2, 5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(33), 10664-10673.

- Wretlind, K. A. (1954). The availability of the isopropyl ester of L- and D-phenylalanine and 3,6-dibenzyl-2,5-diketopiperazine for growth in rats. Acta physiologica Scandinavica, 30(2-3), 97-104.

- Shipman, M., & Slawin, A. M. (2004). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (13), 1548-1549.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 4. This compound | C7H12N2O2 | CID 736942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 16944-60-8 [amp.chemicalbook.com]

- 6. (R)-3-Isopropyl-2,5-piperazinedione CAS#: 143673-66-9 [m.chemicalbook.com]

- 7. Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. [arizona.aws.openrepository.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Chiral piperazine-2,5-dione derivatives as effective alpha-glucosidase inhibitors. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]

An In-Depth Technical Guide to 2,5-Diketopiperazine Natural Products

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Diketopiperazines (DKPs) represent a vast and structurally diverse class of natural products that have garnered significant attention in the scientific community. As the smallest possible cyclic peptides, formed from the condensation of two α-amino acids, they possess a unique and conformationally constrained six-membered ring scaffold.[1][2][3] This rigid structure is not only stable to proteolysis but also serves as a privileged template for the introduction of diverse chemical functionalities with defined stereochemistry.[3][4] Found in a wide array of organisms, from bacteria and fungi to marine invertebrates and mammals, DKPs exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, antitumor, and neuroprotective properties.[1][5][6][7] Their drug-like characteristics, such as the ability to cross the blood-brain barrier, further underscore their potential as starting points for the development of novel therapeutics.[1] This guide provides a comprehensive overview of 2,5-diketopiperazine natural products, delving into their structure, biosynthesis, chemical synthesis, and diverse biological functions, with a focus on their applications in drug discovery and development.

The 2,5-Diketopiperazine Core: Structure and Significance

The fundamental structure of a 2,5-diketopiperazine is a six-membered ring containing two amide bonds in opposite positions.[3] This cyclic dipeptide scaffold is inherently rigid and nearly planar, a characteristic that distinguishes it from more flexible linear peptides.[3] This conformational constraint is a key determinant of their biological activity, as it pre-organizes the molecule for binding to specific biological targets.[3][4]

The DKP core possesses both hydrogen bond donor (N-H) and acceptor (C=O) groups, enabling it to participate in a variety of intermolecular interactions with biological macromolecules like enzymes and receptors.[3][8] Furthermore, the scaffold allows for the introduction of chemical diversity at up to six positions, with stereochemical control possible at up to four centers.[3][8] This structural versatility, coupled with their inherent stability, makes DKPs highly attractive scaffolds in medicinal chemistry.[3][7][9]

Diagram: Core Structure of 2,5-Diketopiperazine

Caption: General structure of a 2,5-diketopiperazine, highlighting the six-membered ring and potential points for substitution (R1 and R2).

Natural Sources and Biosynthesis: Nature's Synthetic Strategy

2,5-Diketopiperazines are ubiquitous in nature, having been isolated from a vast range of organisms including bacteria, fungi, plants, and marine life.[5][7][8][10] Marine organisms, in particular, have proven to be a rich source of novel and bioactive DKP derivatives.[1][2] The biosynthesis of the DKP scaffold is primarily accomplished through two distinct enzymatic pathways.[1][2][11]

Nonribosomal Peptide Synthetases (NRPSs)

For a long time, nonribosomal peptide synthetases (NRPSs) were considered the main catalysts for DKP formation.[11][12] These large, multi-domain enzymes assemble peptides from amino acid substrates in a sequential, assembly-line-like fashion.[13] The formation of the DKP ring within an NRPS pathway typically involves the cyclization of a linear dipeptidyl precursor, a crucial step in the biosynthesis of many complex DKP-containing natural products.[14] In fungi, this cyclization often requires a specific couplet of condensation (C) and thiolation (T) domains at the terminus of the NRPS.[14]

Cyclodipeptide Synthases (CDPSs)

More recently, a second family of enzymes, the cyclodipeptide synthases (CDPSs), has been identified as key players in DKP biosynthesis.[11][12][15] Unlike the large NRPSs, CDPSs are smaller enzymes that utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates to assemble the DKP skeleton.[11][12][15] Genes encoding CDPSs are often found in biosynthetic gene clusters alongside genes for "tailoring" enzymes.[11][12] These tailoring enzymes, such as oxidoreductases, cytochrome P450s, prenyltransferases, and methyltransferases, modify the initial DKP scaffold to generate the vast structural diversity observed in this class of natural products.[11][12][13][16][17]

Diagram: Biosynthetic Pathways to 2,5-Diketopiperazines

Caption: Comparison of the NRPS and CDPS biosynthetic pathways for 2,5-diketopiperazine formation.

Chemical Synthesis: Accessing DKP Scaffolds in the Laboratory

The significant biological activities and privileged structure of DKPs have spurred the development of numerous chemical synthetic strategies. These methods provide access to both natural products and novel analogs for structure-activity relationship (SAR) studies.

Cyclization of Dipeptides

The most common and direct approach to 2,5-diketopiperazines is the cyclization of linear dipeptides.[3][8] This intramolecular amide bond formation can often be achieved by heating a dipeptide ester, which spontaneously cyclizes.[3] However, this method can be prone to racemization.[3] To circumvent this, various coupling reagents and reaction conditions have been developed to promote efficient and stereoretentive cyclization.

Multi-Component Reactions

Multi-component reactions, such as the Ugi reaction, offer an efficient alternative for constructing the dipeptide precursor in a single step.[3][8] The Ugi four-component reaction (Ugi-4CR) combines an isonitrile, an amino acid, an aldehyde, and an amine to produce a dipeptide derivative that can then be cyclized to the DKP.[8] This approach allows for the rapid generation of diverse DKP libraries.

Solid-Phase Synthesis

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of DKP libraries.[18] A common strategy involves the cyclative cleavage of a dipeptide from a solid support.[18] This method is advantageous as the desired DKP is released from the resin in high purity, simplifying the purification process.[18]

Novel Catalytic Methods

Recent advancements have focused on developing more efficient and environmentally friendly catalytic methods for DKP synthesis. For instance, the use of diboronic acid anhydride as a catalyst for hydroxy-directed peptide bond formation enables a concise, three-step synthesis of DKPs with high yields and atom economy.[19]

Experimental Protocol: A General Procedure for Solution-Phase DKP Synthesis via Dipeptide Cyclization

-

Dipeptide Ester Formation:

-

Couple an N-protected amino acid with an amino acid methyl ester using a standard peptide coupling reagent (e.g., HATU, HOBt, DIC) in an appropriate solvent (e.g., DMF, DCM) at 0 °C to room temperature.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Perform an aqueous workup to remove water-soluble byproducts and purify the dipeptide ester by flash column chromatography.

-

-

N-Deprotection:

-

Remove the N-protecting group (e.g., Boc with TFA in DCM; Fmoc with piperidine in DMF).

-

Monitor the deprotection by TLC or LC-MS.

-

Remove the deprotection reagents and solvent under reduced pressure.

-

-

Cyclization:

-

Dissolve the crude deprotected dipeptide ester in a high-boiling point solvent (e.g., toluene, xylene).

-

Heat the solution to reflux to promote intramolecular cyclization. The DKP product often precipitates from the solution upon cooling.

-

Alternatively, for base-catalyzed cyclization, treat the deprotected dipeptide ester with a mild base (e.g., triethylamine) in a suitable solvent at room temperature or with gentle heating.

-

Collect the precipitated DKP by filtration and wash with a non-polar solvent (e.g., diethyl ether, hexanes) to obtain the pure product.

-

A Spectrum of Biological Activities and Therapeutic Potential

2,5-Diketopiperazine natural products exhibit a wide range of pharmacological activities, making them promising candidates for drug discovery.[5][6][20][21] Their rigid scaffold and diverse functionalities allow them to interact with a variety of biological targets.

Antimicrobial and Antiviral Activity

Many DKPs have demonstrated potent antibacterial, antifungal, and antiviral properties.[1][6][7] For example, bicyclomycin is a classic DKP antibiotic used to treat diarrhea.[1] Other DKPs, such as those isolated from the endophytic fungus Streptomyces antimicrobicus, have shown significant activity against Gram-positive bacteria.[22][23] Some marine-derived DKPs have also exhibited antiviral activity.[24]

Anticancer Properties

The DKP scaffold is recognized as a privileged structure in the development of anticancer agents.[5][25] Numerous natural and synthetic DKPs have shown potent cytotoxic activity against various cancer cell lines.[5][22][23] For instance, plinabulin, a marine-derived DKP, has been investigated in clinical trials for the treatment of non-small cell lung cancer.[1] Chaetocin, a DKP dimer, is a specific inhibitor of a histone methyltransferase and has shown potent antimyeloma activity.[1]

Neuroprotective and Other Activities

Beyond their antimicrobial and anticancer effects, DKPs have been reported to possess a range of other biological activities. These include neuroprotective effects, anti-inflammatory activity, and the ability to modulate quorum sensing in bacteria.[1][6][26] The capacity of some DKPs to cross the blood-brain barrier makes them particularly interesting for the development of treatments for neurological disorders.[1]

Table: Selected Bioactive 2,5-Diketopiperazine Natural Products

| Compound | Source Organism | Biological Activity | Reference |

| Bicyclomycin | Streptomyces sapporonensis | Antibacterial | [1] |

| Chaetocin | Chaetomium minutum | Anticancer (Antimyeloma), Histone Methyltransferase Inhibitor | [1] |

| Plinabulin | Marine-derived fungus | Anticancer (Non-small cell lung cancer) | [1] |

| Gliotoxin | Aspergillus fumigatus | Immunosuppressive, Antifungal, Antiviral | [14] |

| Brevianamide F | Penicillium brevicompactum | Hepatotoxic | [3] |

| Spirotryprostatin B | Aspergillus fumigatus | Antimitotic | [3] |

| Stephacidin A | Aspergillus ochraceus | Anticancer (Colon cancer) | [3] |

| Cyclo(L-Pro-L-Val) | Streptomyces antimicrobicus | Antibacterial, Anticancer | [22][23] |

| Cyclo(L-Pro-L-Leu) | Streptomyces antimicrobicus | Antibacterial, Anticancer | [22][23] |

| Neoechinulin A | Aspergillus sp. | Antioxidant, Anti-inflammatory | [26] |

Future Directions and Conclusion

The field of 2,5-diketopiperazine natural products continues to be an exciting area of research. The ongoing discovery of novel DKPs from diverse natural sources, particularly from marine environments and microorganisms, promises to expand the chemical space and biological activities associated with this scaffold. Advances in genome mining and synthetic biology are enabling the discovery and engineering of new biosynthetic pathways, offering opportunities for the production of novel DKP analogs.[11][27]

Furthermore, the development of more efficient and stereoselective chemical synthetic methods will continue to be crucial for accessing complex DKP natural products and their derivatives for thorough biological evaluation. The unique structural features and broad spectrum of bioactivities make 2,5-diketopiperazines a highly valuable class of compounds for the development of new therapeutic agents to address a range of human diseases. Continued interdisciplinary research, combining natural product chemistry, molecular biology, and medicinal chemistry, will be essential to fully unlock the therapeutic potential of these remarkable natural products.

References

- Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review.

- Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review.

- 2,5-Diketopiperazine - Wikipedia.

- Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.

- The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases.

- Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426.

- Antibacterial and Anticancer Properties of Diketopiperazines from Streptomyces antimicrobicus BN122, an Endophyte in Oryza sativa var. glutinosa.

- An Update on 2,5-Diketopiperazines from Marine Organisms.

- Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus.

- 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents.

- 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.

- Full article: Diketopiperazines from marine-derived Exserohilum sp. M1-6.

- Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl).

- Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase.

- Research Progress on Activity and Biosynthesis of Diketopiperazines.

- Epipolythiodioxopiperazine-Based Natural Products: Building Blocks, Biosynthesis and Biological Activities.

- Antibacterial and Anticancer Properties of Diketopiperazines from Streptomyces antimicrobicus BN122, an Endophyte in Oryza sativa var. glutinosa.

- 2,5-diketopiperazines in food and beverages: Taste and bioactivity.

- Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis.

- Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential.

- 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation.

- Diketopiperazine - Wikipedia.

- The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases.

- ChemInform Abstract: Privileged Scaffolds in Synthesis: 2,5-Piperazinediones as Templates for the Preparation of Structurally Diverse Heterocycles.

- Diketopiperazines: Biological Activity and Synthesis.

- Novel indole diketopiperazine stereoisomers from a marine-derived fungus Aspergillus sp.

- Indole Diketopiperazine Alkaloids from the Marine Sediment-Derived Fungus Aspergillus chevalieri against Pancreatic Ductal Adenocarcinoma.

- Selection of characterized 5-diketopiperazine (DKP) tailoring enzymes...

- Diketopiperazine alkaloids produced by marine-derived Aspergillus species (44–54).

- Developments around the bioactive diketopiperazines: A patent review.

- Reaction mechanism for DKP synthesis via intramolecular cyclization...

- Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review.

- Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes.

- General structure of 2,5-diketopiperazines.

- (PDF) 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents.

- Diketopiperazines - Baran Lab.

- 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation.

- Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains.

- Total Synthesis of Complex Diketopiperazine Alkaloids.

Sources

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - ProQuest [proquest.com]

- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 4. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epipolythiodioxopiperazine‐Based Natural Products: Building Blocks, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Antibacterial and Anticancer Properties of Diketopiperazines from Streptomyces antimicrobicus BN122, an Endophyte in Oryza sativa var. glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antibacterial and Anticancer Properties of Diketopiperazines from Streptomyces antimicrobicus BN122, an Endophyte in Oryza sativa var. glutinosa. | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Piperazinedione Derivatives

Foreword: The Enduring Privilege of the Piperazinedione Scaffold

The 2,5-piperazinedione (also known as a diketopiperazine or DKP) represents one of nature's most elegant and effective molecular scaffolds. Comprising a six-membered ring formed from the cyclization of two amino acids, this core structure is deceptively simple. Its true power lies in its remarkable properties: exceptional proteolytic resistance, the ability to permeate the blood-brain barrier, and a conformationally constrained framework ideal for mimicking functional pharmacophores.[1] These attributes have designated the DKP as a "privileged scaffold" in medicinal chemistry, a foundation upon which a vast diversity of biologically active molecules is built.[1][2]

Found in sources ranging from fungi and bacteria to sponges and even processed foods like coffee and olives, piperazinedione derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties.[3][4][5][6] This guide provides a technical deep-dive for researchers, scientists, and drug development professionals into the modern strategies employed to discover novel piperazinedione derivatives and the rigorous methodologies required for their subsequent isolation and characterization. We will move beyond simple protocols to explore the causality behind experimental choices, grounding our discussion in field-proven insights and authoritative references.

Part 1: Strategies for Discovery

The quest for novel piperazinedione derivatives follows two primary, often intersecting, paths: interrogating nature's vast biosynthetic machinery and leveraging the creative power of synthetic chemistry.

Unearthing Nature's Chemical Arsenal: From Culture Screening to Genome Mining

Nature remains the most prolific and imaginative chemist. The discovery of piperazinediones from natural sources has evolved from classical microbiology to sophisticated, data-driven genomic approaches.

Classical Approach: Culture and Extraction The traditional method involves the cultivation of microorganisms, particularly from the genera Aspergillus, Penicillium, and Streptomyces, followed by the extraction and screening of their metabolic products.[3][7][8] While effective, this approach is often limited to the discovery of metabolites produced under standard laboratory conditions, leaving a vast reservoir of "silent" or cryptic biosynthetic potential untapped.

Modern Approach: Genome Mining for Biosynthetic Gene Clusters (BGCs) The advent of whole-genome sequencing has revolutionized natural product discovery.[9] We now understand that the blueprints for producing secondary metabolites like piperazinediones are encoded within discrete Biosynthetic Gene Clusters (BGCs).[10] By using bioinformatics tools such as antiSMASH and PRISM, researchers can mine genomic data to identify putative BGCs responsible for producing these compounds.[10][11][12]

The key to this strategy is recognizing the signature enzymes involved in piperazinedione biosynthesis. The two primary enzymatic systems are:

-

Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacylated tRNAs (aa-tRNAs) as substrates to form the cyclic dipeptide core.[1][13]

-

Non-Ribosomal Peptide Synthetases (NRPSs): These large, modular enzymes activate amino acids and assemble them in a stepwise fashion, often culminating in the formation of a DKP ring.[9][14]

Identifying the genes encoding these enzymes within a genome serves as a powerful hook to uncover novel piperazinedione-producing pathways.[10][13] This in silico screening prioritizes organisms and BGCs for further investigation, dramatically increasing the efficiency of discovery.[9][12]

Caption: General Synthetic Pathway for Piperazinedione Core Formation.

Part 2: The Art and Science of Isolation and Purification

Isolating a target piperazinedione from a complex biological or synthetic matrix is a multi-step process that demands a systematic and logical approach. The goal is to achieve the highest possible purity while preserving the structural integrity of the compound.

Foundational Step: Extraction from the Matrix

The initial step is to liberate the target compounds from their native environment, whether a fermentation broth or a plant homogenate. The choice of solvent and technique is critical and is dictated by the polarity of the target molecules.

-

Liquid-Liquid Extraction (LLE): For aqueous samples like culture filtrates, immiscible organic solvents such as ethyl acetate or dichloromethane (DCM) are used to partition and extract the piperazinediones. [4]* Solid-Liquid Extraction (SLE): For solid samples like microbial biomass or plant tissue, an initial extraction with a solvent mixture (e.g., acetone/water) is common. [4]* Resin Adsorption: For large-volume cultures, adsorptive resins like Diaion HP-20 can be added directly to the fermentation medium to capture secreted metabolites, which are later eluted with a solvent like methanol. [15] A crucial pre-treatment step, particularly for plant or fungal extracts, is defatting with a nonpolar solvent like n-hexane to remove lipids and pigments that can interfere with subsequent chromatographic steps. [4]

The Core of Purification: Chromatographic Separation

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase. A multi-stage chromatographic strategy is almost always necessary.

| Technique | Principle of Separation | Primary Application in DKP Workflow | Advantages | Limitations |

| Silica Gel Column Chromatography | Adsorption based on polarity (Normal Phase). | Initial fractionation of crude extract. [16] | High capacity, low cost. | Lower resolution, can cause degradation of sensitive compounds. |

| Size-Exclusion Chromatography (SEC) | Separation by molecular size. | Group separation, removal of high molecular weight contaminants (e.g., proteins). [3] | Gentle, preserves bioactivity. | Low resolution for isomers or closely related compounds. |

| Reverse-Phase Chromatography (C18, Phenyl-Hexyl) | Partitioning based on hydrophobicity. | The workhorse for purification, from flash columns to HPLC. [15] | High resolution, excellent reproducibility. | Requires solvents compatible with the stationary phase. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure version of column chromatography. | Final purification step (semi-preparative) to achieve >95% purity. [15][17] | Unmatched resolution, speed, and sensitivity. | Lower capacity, high cost of instrumentation and solvents. |

| Thin-Layer Chromatography (TLC) | Planar chromatography for rapid analysis. | Monitoring reaction progress and optimizing solvent systems for column chromatography. [7][18] | Fast, simple, inexpensive. | Primarily analytical, not for purification of significant quantities. |

Experimental Protocol: A Typical HPLC Purification A self-validating HPLC protocol is essential for achieving pure compounds. The following is a representative method for the final purification of a piperazinedione derivative.

-

Column Selection: A reverse-phase column, such as a Phenyl-Hexyl column (e.g., 5 µm, 250 x 10.0 mm), is often chosen for its unique selectivity with aromatic and heterocyclic compounds. [15]2. Mobile Phase Preparation: Two solvents are prepared: Solvent A (e.g., 0.1% acetic acid or trifluoroacetic acid in HPLC-grade water) and Solvent B (e.g., 0.1% acid in acetonitrile or methanol). The acid maintains a consistent pH and improves peak shape.

-

Gradient Elution: A linear gradient is employed to effectively separate compounds with varying polarities. For example, starting with 10% Solvent B, increasing to 60% over 30-50 minutes. [4][15]This gradual change in solvent strength ensures that both more polar and less polar compounds elute as sharp, well-resolved peaks.

-

Detection: A UV detector is typically used, monitoring at wavelengths where the piperazinedione chromophores absorb (e.g., 210 nm, 254 nm).

-

Fraction Collection: Fractions corresponding to the target peaks are collected, and the process is repeated as necessary to accumulate sufficient material. The purity of collected fractions is then re-assessed by analytical HPLC.

Final Confirmation: Structural Characterization

Once a compound is isolated in a pure form, its chemical structure must be unambiguously determined using a suite of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact molecular weight and elemental formula. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that offer clues about the constituent amino acids and substructures. [3][19]* Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structure elucidation. 1D NMR (¹H and ¹³C) provides information on the number and type of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) are used to piece together the complete molecular connectivity and stereochemistry. [16][18][20]* Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups present in the molecule, such as amide C=O stretches and N-H bonds, confirming the piperazinedione core. [18][20]

Caption: General Workflow for Isolation and Characterization.

Conclusion

The discovery and isolation of piperazinedione derivatives is a dynamic and multidisciplinary field that sits at the intersection of microbiology, genomics, synthetic chemistry, and analytical science. The "privileged" nature of this scaffold ensures its continued relevance in the search for new therapeutic agents. By integrating modern genome mining techniques with robust synthetic strategies and meticulous, multi-stage purification protocols, researchers can efficiently unlock and characterize novel members of this vital class of molecules, paving the way for the next generation of innovative medicines.

References

- ChemInform Abstract: Privileged Scaffolds in Synthesis: 2,5-Piperazinediones as Templates for the Preparation of Structurally Diverse Heterocycles. (2012).

- Privileged scaffolds in synthesis: 2,5-piperazinediones as templates for the preparation of structurally diverse heterocycles. (2012). Stork. [Link]

- Traceless Liquid Phase Synthesis of Piperazinediones. (n.d.). Bentham Science Publisher. [Link]

- Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. (2010).

- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2016). National Institutes of Health (NIH). [Link]

- Determination of Diketopiperazine Alkaloids of the Roquefortine Group by UV Spectroscopy, Thin-Layer Chromatography, and High-Performance Liquid Chromatography. (2010).

- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv

- Unearthing a Cryptic Biosynthetic Gene Cluster for the Piperazic Acid-Bearing Depsipeptide Diperamycin in the Ant-Dweller Streptomyces sp. CS113. (2024). National Institutes of Health (NIH). [Link]

- Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. (2020). PubMed. [Link]

- Piperazic acid-containing natural products: isolation, biological relevance and total synthesis. (n.d.). PubMed. [Link]

- Global analysis of fungal biosynthetic gene clusters reveals the diversification of diketopiperazine biosynthesis. (2023).

- Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2020).

- Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. (2016). Current Research in Nutrition and Food Science Journal. [Link]

- Piperazic acid-containing natural products: structures and biosynthesis. (2019). RSC Publishing. [Link]

- Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. (2012).

- Global analysis of fungal biosynthetic gene clusters reveals the diversification of diketopiperazine biosynthesis. (2025). PubMed. [Link]

- Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). National Institutes of Health (NIH). [Link]

- Discovery, bioactivity and biosynthesis of fungal piperazines. (2022). Natural Product Reports (RSC Publishing). [Link]

- 2,5-Piperazinedione. (n.d.). PubChem. [Link]

- Piperazic acid-containing natural products: structures and biosynthesis. (2019).

- The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases. (2019). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Identification of the Biosynthetic Gene Cluster of New Piperazic Acid-Containing Lipopeptides with Cytotoxic Activity in the Genome of Marine Streptomyces PHM034. (2023). National Institutes of Health (NIH). [Link]

- The Integration of Genome Mining, Comparative Genomics, and Functional Genetics for Biosynthetic Gene Cluster Identification. (2018).

- Synthesis and characterization of some 2-quinonyl piperazine derivatives. (2015).

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2020).

- ChemInform Abstract: Piperazic Acid-Containing Natural Products: Isolation, Biological Relevance and Total Synthesis. (2012).

- Discovery of a Class of Diketopiperazines as Antiprion Compounds. (2016).

Sources

- 1. researchgate.net [researchgate.net]

- 2. storkapp.me [storkapp.me]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis [foodandnutritionjournal.org]

- 5. Discovery, bioactivity and biosynthesis of fungal piperazines - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unearthing a Cryptic Biosynthetic Gene Cluster for the Piperazic Acid-Bearing Depsipeptide Diperamycin in the Ant-Dweller Streptomyces sp. CS113 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the Biosynthetic Gene Cluster of New Piperazic Acid-Containing Lipopeptides with Cytotoxic Activity in the Genome of Marine Streptomyces PHM034 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Global analysis of fungal biosynthetic gene clusters reveals the diversification of diketopiperazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

(S)-3-Isopropyl-2,5-piperazinedione: A Technical Guide to its Pivotal Role in Medicinal Chemistry

Abstract

(S)-3-Isopropyl-2,5-piperazinedione, a cyclic dipeptide also known as cyclo(L-Leu-Gly), is a versatile chiral molecule that holds a significant position in modern medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, multifaceted applications as a chiral auxiliary and a privileged scaffold in drug discovery, and its notable biological activities. We will delve into the mechanistic underpinnings of its utility in asymmetric synthesis, provide detailed experimental workflows, and examine its role as a foundational structure for the development of therapeutic agents, particularly in the realms of oncology and neurology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of a Simple Cyclic Dipeptide

The world of medicinal chemistry is replete with complex molecular architectures designed to interact with intricate biological systems. Yet, sometimes, the most profound utility is found in relatively simple, structurally rigid molecules. This compound, a member of the diketopiperazine (DKP) class of compounds, is a prime example of such a molecule.[1][2] Formed from the cyclization of the amino acids L-leucine and glycine, this compound is more than just a simple dipeptide; it is a powerful tool in the hands of synthetic and medicinal chemists.

The inherent chirality and conformational rigidity of the DKP scaffold make it a "privileged structure" in drug discovery—a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.[1] This guide will illuminate the specific attributes of this compound that have cemented its role in the synthesis of enantiomerically pure compounds and as a starting point for the design of novel therapeutics.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in medicinal chemistry. A common and reliable method involves the formation of the linear dipeptide followed by intramolecular cyclization.

Synthesis of the Linear Dipeptide Precursor (L-Leucyl-Glycine Methyl Ester)

The initial step is the coupling of protected L-leucine and a glycine ester. A standard and effective method utilizes N-protected L-leucine and glycine methyl ester hydrochloride.

Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-glycine methyl ester

-

Activation of N-Boc-L-Leucine: In a round-bottom flask, dissolve N-Boc-L-leucine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Coupling Reaction: In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature. Add this solution dropwise to the activated N-Boc-L-leucine solution at 0 °C.

-

Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-leucyl-glycine methyl ester. The product can be purified by silica gel column chromatography.

Deprotection and Intramolecular Cyclization

The final step involves the removal of the Boc protecting group and subsequent spontaneous cyclization of the dipeptide ester to form the diketopiperazine.

Experimental Protocol: Synthesis of this compound

-

Deprotection: Dissolve the purified N-Boc-L-leucyl-glycine methyl ester (1.0 eq) in a 4 M solution of HCl in dioxane. Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Cyclization: Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting crude L-leucyl-glycine methyl ester hydrochloride is then dissolved in a high-boiling point solvent such as toluene or xylene. Add a catalytic amount of a weak base, such as acetic acid.

-

Reaction and Purification: Reflux the mixture for 12-24 hours with a Dean-Stark apparatus to remove the methanol and water formed during the cyclization. The product, this compound, will often precipitate from the solution upon cooling. The solid can be collected by filtration and recrystallized from a suitable solvent like ethanol to afford the pure product.[3]

Role as a Chiral Auxiliary: The Schöllkopf Method

One of the most powerful applications of this compound is as a precursor to a chiral auxiliary for the asymmetric synthesis of non-proteinogenic α-amino acids. This is exemplified by the Schöllkopf bis-lactim ether method.[1][4][5]

Principle of the Schöllkopf Method

The Schöllkopf method involves the conversion of the diketopiperazine into its bis-lactim ether, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. This transformation creates a chiral glycine equivalent where one face of the prochiral carbon of the glycine unit is sterically shielded by the isopropyl group of the leucine residue.[1][6] Deprotonation of this carbon with a strong base, such as n-butyllithium, generates a planar enolate. Subsequent alkylation with an electrophile occurs preferentially from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[7][8] Finally, mild acidic hydrolysis cleaves the bis-lactim ether to yield the desired enantiomerically enriched α-amino acid methyl ester and the recoverable chiral auxiliary precursor.[1]

Sources

- 1. Cyclo(Leu-Gly) has opposite effects on D-2 dopamine receptors in different brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo (Leu-Gly) attenuates the striatal dopaminergic supersensitivity induced by chronic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. preprints.org [preprints.org]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. biosynth.com [biosynth.com]

Unlocking the Pharmacological Potential of (S)-3-Isopropyl-2,5-piperazinedione: A Technical Guide for Drug Discovery Professionals

Preamble: Charting Unexplored Territory

In the landscape of drug discovery, the vast chemical space of cyclic dipeptides, also known as 2,5-piperazinediones, represents a compelling frontier. These scaffolds, characterized by their inherent conformational rigidity and metabolic stability, are increasingly recognized for their diverse pharmacological activities.[1] This guide focuses on a specific, yet under-investigated molecule: (S)-3-Isopropyl-2,5-piperazinedione , a chiral derivative of cyclo(L-Val-Gly). While direct and extensive pharmacological data for this particular (S)-enantiomer is nascent in publicly accessible literature, its structural features and the robust bioactivity of its chemical class provide a strong rationale for its investigation as a potential therapeutic agent.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a review of established knowledge, but as a forward-looking roadmap. We will synthesize insights from closely related analogs to hypothesize potential therapeutic applications, provide detailed, field-proven experimental protocols to enable its study, and outline a logical framework for its systematic evaluation. Our objective is to equip research teams with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this compound.

The Scientific Rationale: Potential Rooted in a Privileged Scaffold

The 2,5-piperazinedione core is a privileged scaffold in medicinal chemistry, demonstrating superior resistance to enzymatic degradation compared to its linear peptide counterparts.[1] This inherent stability, coupled with the potential for diverse stereospecific interactions, makes these molecules attractive candidates for drug development.[2]

While research on this compound is limited, its enantiomer, (R)-3-Isopropyl-2,5-piperazinedione, has been explored as a potential inhibitor of HIV-1 integrase, highlighting the potential for this molecular framework to interact with specific biological targets.[3] Furthermore, the broader class of cyclic dipeptides exhibits a remarkable spectrum of biological activities, including:

-

Anti-inflammatory Effects: Compounds such as Cyclo(L-Pro-L-Val) have been shown to exert anti-inflammatory activity by inhibiting the phosphorylation of IKKα, IKKβ, and NF-κB, as well as the activation of iNOS and COX-2.[4]

-

Anticancer Properties: Various piperazinedione derivatives have demonstrated cytotoxic effects against cancer cell lines, with some acting as alkylating agents that inhibit DNA synthesis.[5][6]

-

Neuromodulatory Activity: Certain cyclic dipeptides, like Cyclo(Leu-Gly), have been investigated for their ability to modulate the dopaminergic system, suggesting potential applications in neurological disorders.[7]

Given that this compound is the cyclic form of the dipeptide L-valyl-glycine, its potential to modulate inflammatory pathways warrants significant investigation. The isopropyl side chain of the valine residue can play a crucial role in binding to hydrophobic pockets of target proteins, a common feature in the active sites of inflammatory enzymes.

Synthesis and Chiral Verification: A Practical Workflow

The synthesis and purification of enantiomerically pure this compound is the critical first step in its pharmacological evaluation. The following workflow provides a robust methodology adapted from established procedures for similar cyclic dipeptides.

Synthetic Pathway

The synthesis can be approached through the cyclization of a linear dipeptide precursor. A common and effective method involves the formation of the dipeptide followed by a base-catalyzed intramolecular cyclization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Dipeptide Synthesis:

-